

A Priori ADMET Prediction for Glibenclamide: A Technical Guide

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Compound of Interest		
Compound Name:	Glypinamide	
Cat. No.:	B074039	Get Quote

Disclaimer: The initial request for information on "Glypinamide" did not yield any results for a compound with that specific name in publicly available scientific databases. It is presumed that this may be a typographical error and that the intended compound of interest is Glibenclamide (also known as Glyburide), a well-established oral hypoglycemic agent. This document will, therefore, provide a comprehensive a priori ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and analysis for Glibenclamide, serving as a technical guide for researchers, scientists, and drug development professionals.

Introduction

Glibenclamide is a second-generation sulfonylurea medication used in the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves the stimulation of insulin release from pancreatic β -cells.[1][2] A thorough understanding of a drug candidate's ADMET profile is critical in the early stages of drug development to predict its pharmacokinetic and pharmacodynamic behavior, as well as to anticipate potential safety issues. This guide provides an in-depth overview of the predicted ADMET properties of Glibenclamide based on existing data and computational models.

Chemical Structure:

- IUPAC Name: 5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide[3]
- Molecular Formula: C23H28ClN3O5S[3]



SMILES: COC1=C(C=C(C=C1)CI)C(=O)NCCC2=CC=C(C=C2)S(=O)
 (=O)NC(=O)NC3CCCCC3[3]

Predicted ADMET Profile of Glibenclamide

The following sections summarize the key ADMET parameters for Glibenclamide.

Absorption

Glibenclamide is readily absorbed from the gastrointestinal tract following oral administration.[4] Peak plasma concentrations are typically observed within 2 to 4 hours.[4]

Distribution

The apparent volume of distribution for Glibenclamide is relatively small.

Metabolism

Glibenclamide is extensively metabolized in the liver, primarily through the cytochrome P450 system.[5] The major enzyme responsible for its metabolism is CYP3A4, with minor contributions from CYP2C19, CYP2C8, and CYP2C9.[5][6][7] This metabolic process results in the formation of two main active metabolites: 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2b).[5]

Excretion

The metabolites of Glibenclamide are excreted through both renal and biliary pathways. Approximately 50% of a dose is eliminated in the urine and the remaining 50% is excreted in the feces via bile.[4] The elimination half-life is approximately 4 to 8 hours.[4]

Toxicity

The most significant and common adverse effect associated with Glibenclamide is hypoglycemia, which can be profound and prolonged, particularly in overdose situations.[1][8] Cases of liver toxicity, such as cholestatic hepatitis, have also been reported.[9] Ingestion of even a single tablet can cause significant hypoglycemia in a non-diabetic individual, and can be particularly dangerous for children.[8][10]





Data Presentation: Quantitative ADMET Parameters for Glibenclamide

The following tables summarize key quantitative data related to the ADMET profile of Glibenclamide.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of Glibenclamide

Parameter	Predicted Value	Reference
Molecular Weight	494.0 g/mol	[3]
logP	3.9	[3]
Oral Bioavailability	High	[4]
Peak Plasma Time (Tmax)	2 - 4 hours	[4]
Plasma Protein Binding	>99%	[4]
Elimination Half-life (t½)	4 - 8 hours	[4]
Primary Metabolism Route	Hepatic (CYP3A4, CYP2C9)	[5][6]
Primary Excretion Route	Urine (50%), Feces (50%)	[4]

Table 2: In Silico Toxicity Prediction for Glibenclamide

Toxicity Endpoint	Predicted Risk	Notes
hERG Inhibition	Low	
Ames Mutagenicity	Negative	_
Carcinogenicity	Negative	
Hepatotoxicity	Potential Risk	Cholestatic hepatitis has been reported.[9]
Acute Oral Toxicity	High	The primary toxicity is profound hypoglycemia.[8]



Experimental Protocols for In Vitro ADMET Assessment

A comprehensive a priori ADMET assessment for a compound like Glibenclamide would involve a series of in vitro assays. The methodologies for key experiments are detailed below.

Caco-2 Permeability Assay

- Objective: To predict intestinal absorption of an orally administered drug.
- Methodology:
 - Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with characteristics of intestinal enterocytes, are seeded onto a semipermeable membrane in a transwell plate.
 - The cells are cultured for 21-25 days to allow for differentiation and formation of tight junctions, creating a polarized monolayer.
 - The test compound (Glibenclamide) is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points.
 - To assess for active efflux, the compound is also added to the BL side, and samples are taken from the AP side.
 - The concentration of the compound in the collected samples is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
 - The apparent permeability coefficient (Papp) is calculated in both directions (AP to BL and BL to AP). A high Papp value in the AP to BL direction suggests good absorption. An efflux ratio (Papp BL-AP / Papp AP-BL) significantly greater than 2 indicates the compound is a substrate for efflux transporters like P-glycoprotein.[11][12]

Metabolic Stability in Human Liver Microsomes

 Objective: To determine the intrinsic clearance of a compound and identify the primary metabolizing enzymes.



· Methodology:

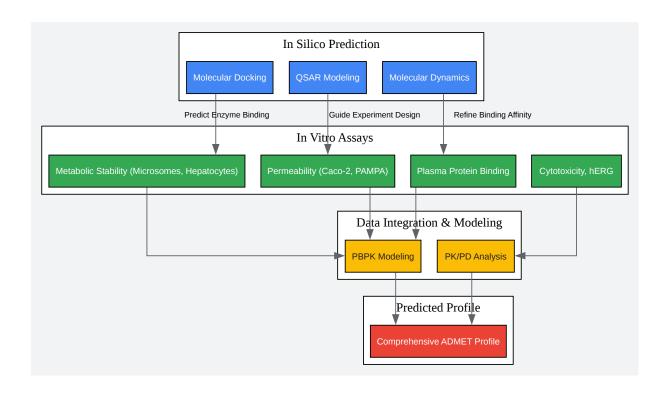
- The test compound is incubated with human liver microsomes (HLMs) in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.
- Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.
- The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
- The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
- To identify the specific CYP enzymes involved, the assay is repeated in the presence of selective chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9) or by using recombinant human CYP enzymes.[6][7]

Plasma Protein Binding Assay

- Objective: To determine the fraction of a drug that binds to plasma proteins.
- Methodology:
 - Rapid Equilibrium Dialysis (RED) is a common method. A RED device consists of two chambers separated by a semi-permeable membrane that allows the passage of unbound drug but not proteins.
 - Plasma is added to one chamber, and a buffer solution is added to the other.
 - The test compound is added to the plasma chamber, and the device is incubated at 37°C until equilibrium is reached.
 - At the end of the incubation, the concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
 - The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[13]



Mandatory Visualizations ADMET Prediction Workflow

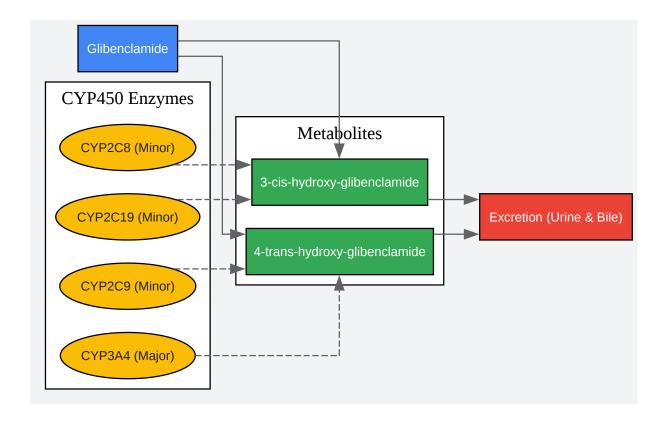


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Caption: A generalized workflow for a priori ADMET prediction.

Metabolic Pathway of Glibenclamide





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Caption: Metabolic pathway of Glibenclamide via CYP450 enzymes.

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